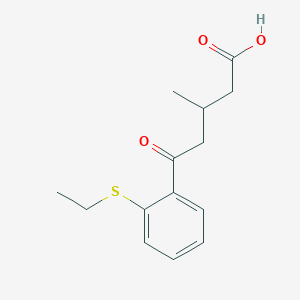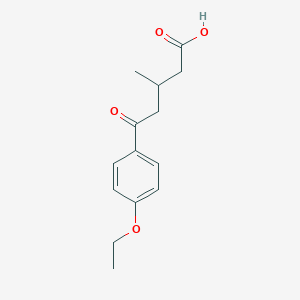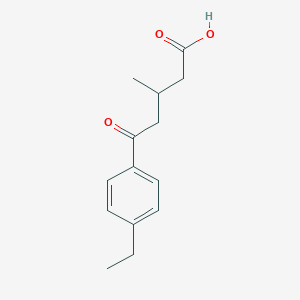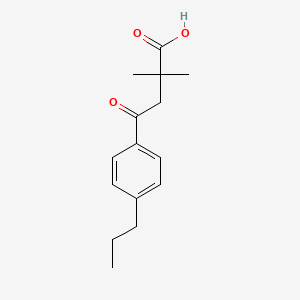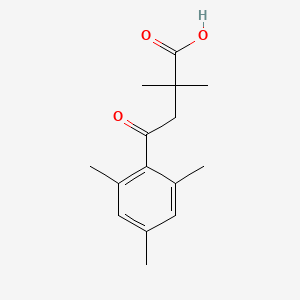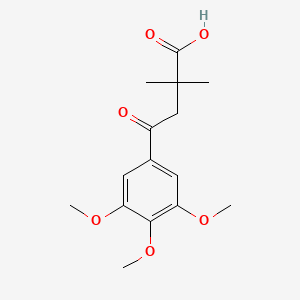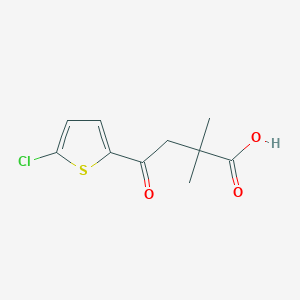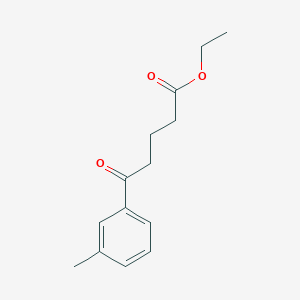
Ethyl 5-(3-methylphenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-methylphenyl)-5-oxovalerate is a complex organic compound. Based on its name, it likely contains an ester functional group (indicated by the “ethyl … oxovalerate” portion of the name) and a phenyl group (indicated by the “3-methylphenyl” portion). Ester compounds are often used in a variety of applications, including the production of polymers, plasticizers, resins, and more .
Synthesis Analysis
While specific synthesis methods for Ethyl 5-(3-methylphenyl)-5-oxovalerate are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Chemical Reactions Analysis
Esters, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Wissenschaftliche Forschungsanwendungen
Organic Peroxides and Ringclosure
- Ethyl 5-(3-methylphenyl)-5-oxovalerate can undergo a unique ringclosure process when reacting with hydrogen peroxide, leading to the formation of novel compounds like 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one. This reaction showcases the compound's reactivity and potential in organic synthesis (Cubbon & Hewlett, 1968).
Synthesis and Pharmacological Activity
- The compound has been used in the synthesis of various pharmaceuticals, demonstrating its role in drug development. For instance, it was used in the synthesis of uracil derivatives, which were then tested for their analgetic and anti-inflammatory activities (Senda, Hirota, & Notani, 1974).
Reactions with Hydrazines
- Ethyl 5-(3-methylphenyl)-5-oxovalerate's reaction with monosubstituted hydrazines can produce a variety of pyrazole derivatives, highlighting its versatility in heterocyclic chemistry (Kurihara, Uno, & Sakamoto, 1980).
Antagonists for Inflammation Mediators
- The compound has been a part of structural mimics for 5-oxo-ETE, an important pro-inflammatory mediator. Research in this area aims to understand how such mimics can be used to block β-oxidation and interact with pro-inflammatory receptors, offering insights into new anti-inflammatory therapies (Ye et al., 2017).
Synthesis and Reactivity in Drug Development
- It has been involved in the synthesis of laquinimod, a drug undergoing clinical trials for multiple sclerosis. This highlights the compound's role in the development of novel pharmaceuticals (Jansson et al., 2006).
Bench-Stable Synthon for Nazarov's Reagent
- The compound has been used to create a bench-stable synthon for Nazarov's reagent, a popular compound in annulation reactions. This demonstrates its utility in organic synthesis and compound stabilization (Benetti et al., 2008).
Antimitotic Agents in Cancer Research
- Research has also delved into its use in synthesizing pyridine derivatives that act as antimitotic agents, suggesting potential applications in cancer treatment (Temple, Rener, Waud, & Noker, 1992).
Eigenschaften
IUPAC Name |
ethyl 5-(3-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)9-5-8-13(15)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDGDPURKWHIRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645548 |
Source


|
| Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-methylphenyl)-5-oxovalerate | |
CAS RN |
898751-46-7 |
Source


|
| Record name | Ethyl 3-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

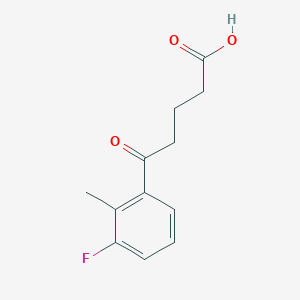
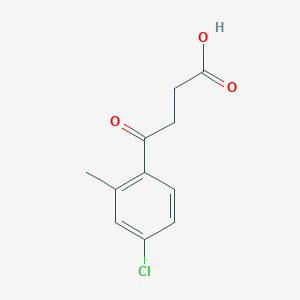
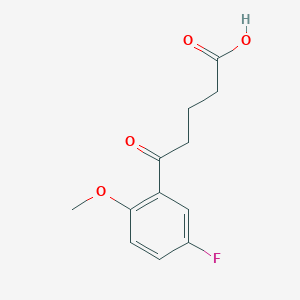
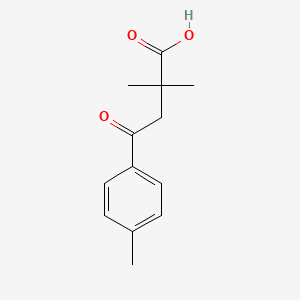
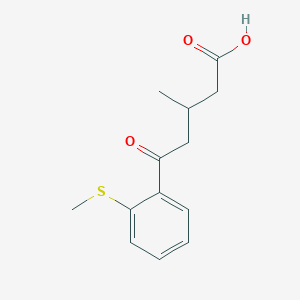
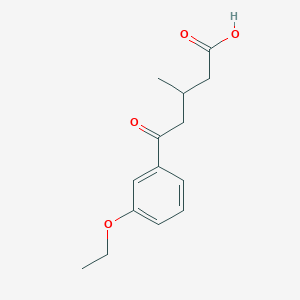
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
